1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C22H16N4O3 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.12224039 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydropyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate has been synthesized and characterized, revealing insights into its crystal structure through X-ray diffraction analysis. The study uncovered significant conjugations within the triazene moieties and the chair conformation of the hexahydropyrimidine six-membered rings, driven by van der Waals interactions (Moser, Bertolasi, & Vaughan, 2005).
Electronic Materials Development
Research into pyrimidine-containing star-shaped compounds has demonstrated their potential as electron transporting materials due to favorable electronic affinities and high triplet energy levels. Such compounds, exemplified by TPM-TPB, TPM-TAZ, and TPM-i-TAZ, have shown high electron mobility and promising performance in organic light-emitting devices, contributing to the development of efficient electronic materials (Yin et al., 2016).
High-Performance Polymers
The synthesis and characterization of organosoluble ditrifluoromethylated aromatic polyimides, derived from novel diamine monomers, have been explored. These polyimides exhibit high thermal stability, good solubility, and robust mechanical properties, making them suitable for advanced engineering applications (Liu et al., 2005).
Acid-Base Equilibrium Studies
The acid-base properties of pyrimidine derivatives, including the exploration of slow equilibrated N(1)-H missing deprotonation constants, provide fundamental insights into their chemical behavior. Such studies are crucial for understanding the compounds' reactivity and potential as pharmaceutical agents (Kılıç, 2019).
Antimicrobial Activity
The synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone highlight the pharmaceutical relevance of pyrimidine derivatives. Research indicates that such compounds exhibit significant antimicrobial properties against various bacterial and fungal strains, underscoring their potential as novel antimicrobial agents (Patel & Patel, 2017).
Properties
IUPAC Name |
(5E)-1-benzyl-5-[(2-phenylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-20-18(11-16-12-23-19(24-13-16)17-9-5-2-6-10-17)21(28)26(22(29)25-20)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,25,27,29)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSGRABLSNGLNO-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN=C(N=C3)C4=CC=CC=C4)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN=C(N=C3)C4=CC=CC=C4)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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